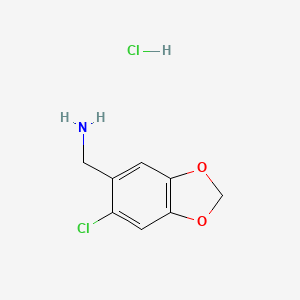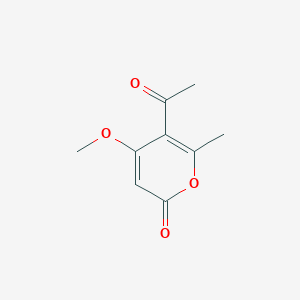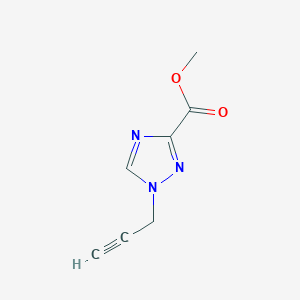
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the indazole ring and the acetic acid moiety adds to its versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like sodium carbonate.
Indazole Formation: The next step involves the formation of the indazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Acetic Acid Addition: The final step involves the introduction of the acetic acid moiety. This can be done through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or the indazole ring.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid moiety or the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound can serve as potential therapeutic agents. They can be used in drug development for targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
Mecanismo De Acción
The mechanism of action of 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The indazole ring and acetic acid moiety do not significantly interfere with this process but may contribute to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid apart from similar compounds is the presence of the indazole ring. This ring structure can provide additional stability and may offer unique reactivity compared to other Fmoc-protected compounds. Additionally, the tetrahydroindazole moiety can introduce different steric and electronic effects, potentially influencing the overall reactivity and properties of the compound.
Propiedades
Fórmula molecular |
C24H23N3O4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydroindazol-2-yl]acetic acid |
InChI |
InChI=1S/C24H23N3O4/c28-22(29)13-27-12-15-6-5-11-21(23(15)26-27)25-24(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,12,20-21H,5-6,11,13-14H2,(H,25,30)(H,28,29) |
Clave InChI |
TUXGTOQDFYAQHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NN(C=C2C1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


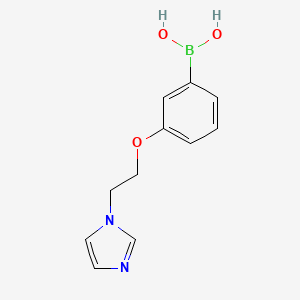
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)

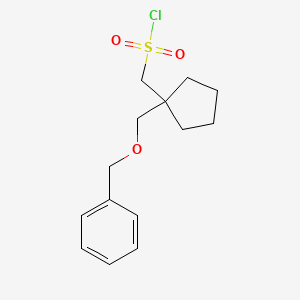
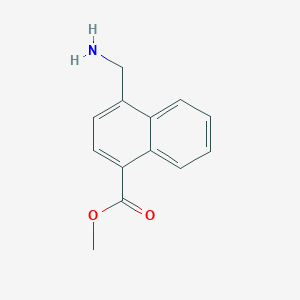
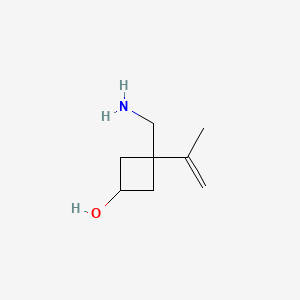
![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)

![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
